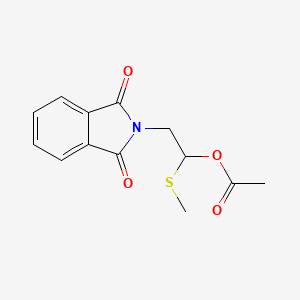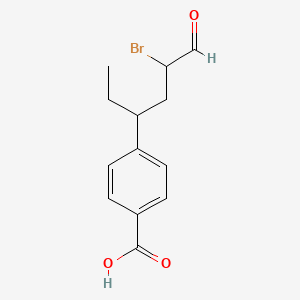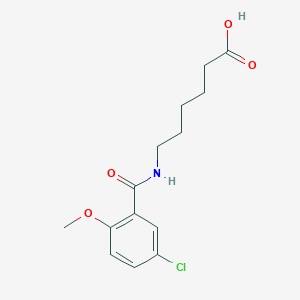
6-(5-Chloro-2-methoxybenzamido)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Chloro-2-methoxybenzamido)hexanoic acid is an organic compound that features a benzamide group substituted with a chlorine atom and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloro-2-methoxybenzamido)hexanoic acid typically involves the reaction of 5-chloro-2-methoxybenzoic acid with hexanoic acid in the presence of a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-Chloro-2-methoxybenzamido)hexanoic acid can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of 6-(5-Hydroxy-2-methoxybenzamido)hexanoic acid.
Reduction: Formation of 6-(5-Chloro-2-methoxybenzylamino)hexanoic acid.
Substitution: Formation of 6-(5-Methoxy-2-methoxybenzamido)hexanoic acid.
Applications De Recherche Scientifique
6-(5-Chloro-2-methoxybenzamido)hexanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(5-Chloro-2-methoxybenzamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methoxybenzamide: Similar structure but lacks the hexanoic acid moiety.
6-(5-Chloro-2-methoxybenzamido)pentanoic acid: Similar structure but with a shorter carbon chain.
6-(5-Chloro-2-methoxybenzamido)heptanoic acid: Similar structure but with a longer carbon chain.
Uniqueness
6-(5-Chloro-2-methoxybenzamido)hexanoic acid is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
87262-53-1 |
|---|---|
Formule moléculaire |
C14H18ClNO4 |
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
6-[(5-chloro-2-methoxybenzoyl)amino]hexanoic acid |
InChI |
InChI=1S/C14H18ClNO4/c1-20-12-7-6-10(15)9-11(12)14(19)16-8-4-2-3-5-13(17)18/h6-7,9H,2-5,8H2,1H3,(H,16,19)(H,17,18) |
Clé InChI |
KJEINGCIAFNCCN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)NCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


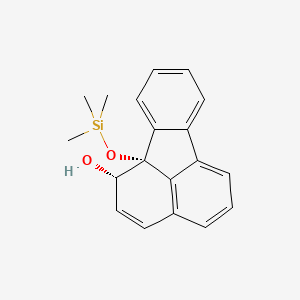

![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)

![Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane](/img/structure/B14413941.png)

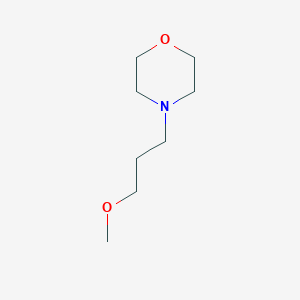
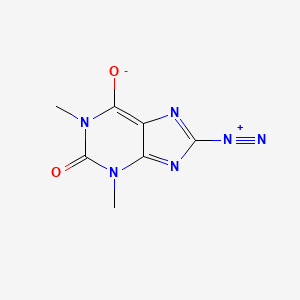
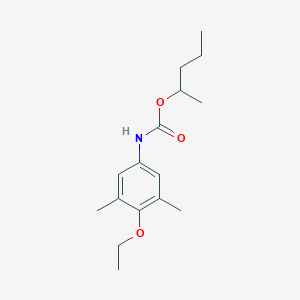

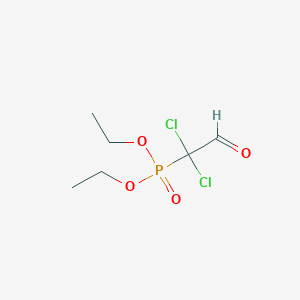
![Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate](/img/structure/B14414013.png)
